4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide
Brand Name: Vulcanchem
CAS No.: 73546-15-3
VCID: VC20164662
InChI: InChI=1S/C17H17ClN2O3/c1-10(2)16(22)19-7-8-20-17(23)13-9-14(18)11-5-3-4-6-12(11)15(13)21/h3-6,9,21H,1,7-8H2,2H3,(H,19,22)(H,20,23)
SMILES:
Molecular Formula: C17H17ClN2O3
Molecular Weight: 332.8 g/mol

4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide

CAS No.: 73546-15-3

Cat. No.: VC20164662

Molecular Formula: C17H17ClN2O3

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide - 73546-15-3

Specification

CAS No. 73546-15-3
Molecular Formula C17H17ClN2O3
Molecular Weight 332.8 g/mol
IUPAC Name 4-chloro-1-hydroxy-N-[2-(2-methylprop-2-enoylamino)ethyl]naphthalene-2-carboxamide
Standard InChI InChI=1S/C17H17ClN2O3/c1-10(2)16(22)19-7-8-20-17(23)13-9-14(18)11-5-3-4-6-12(11)15(13)21/h3-6,9,21H,1,7-8H2,2H3,(H,19,22)(H,20,23)
Standard InChI Key BAPYSZQSNLENHT-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)NCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O

Introduction

4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide is a synthetic compound belonging to the class of naphthamide derivatives. It features a naphthalene ring system substituted with a chloro group, a hydroxyl group, and an amide linkage connected to a methacrylamidoethyl chain. This unique structure, which includes a hydroxy group, an amide group, and a methacrylamide moiety, contributes to its potential applications in biochemistry, medicine, and materials science.

Synthesis

The synthesis of 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide involves several steps, including the formation of the naphthamide core followed by the introduction of the chloro and methacrylamido groups. These steps are carried out under controlled conditions to optimize yield and purity.

Applications and Mechanism of Action

This compound has potential applications in pharmaceuticals and materials science due to its unique chemical properties. Interaction studies focus on its binding affinity with biological targets, which can be influenced by factors such as pH, temperature, and the presence of competing ligands.

Applications Table

FieldPotential Use
PharmaceuticalsTherapeutic applications due to its interaction with biological molecules
Materials SciencePotential use in polymerization reactions due to its methacrylamide group

Related Compounds

Several compounds exhibit structural similarities to 4-Chloro-1-hydroxy-N-(2-methacrylamidoethyl)-2-naphthamide, including:

  • N-(N-(acrylamido)ethyl)-4-chloro-1-hydroxy-2-naphthamide: Contains an acrylamido group instead of methacrylamido, making it more reactive.

  • 1-hydroxy-N-g-methacrylamidoethyl-2-naphthamide: Lacks the chloro substituent, potentially reducing toxicity.

  • 1-hydroxy-N-vinyloxyethyl-2-naphthamide: Contains a vinyloxy group, leading to different polymerization behavior.

Related Compounds Table

Compound NameStructure FeaturesUnique Characteristics
N-(N-(acrylamido)ethyl)-4-chloro-1-hydroxy-2-naphthamideAcrylamido instead of methacrylamidoMore reactive due to double bond
1-hydroxy-N-g-methacrylamidoethyl-2-naphthamideLacks chloro substituentPotentially less toxic
1-hydroxy-N-vinyloxyethyl-2-naphthamideContains vinyloxy groupDifferent polymerization behavior

Analytical Methods

Relevant analyses for structural confirmation and purity assessment include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

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